(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone
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Overview
Description
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and materials science. It features a complex structure that includes a chloropyridine moiety, a piperidine ring, and a furan group, making it a versatile molecule for chemical modifications and functional studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone typically involves multiple steps:
Formation of the Chloropyridine Intermediate: The starting material, 3-chloropyridine, undergoes a nucleophilic substitution reaction with a suitable leaving group to introduce the piperidine moiety.
Coupling with Piperidine: The intermediate is then reacted with piperidine under basic conditions to form the piperidinyl derivative.
Attachment of the Furan Group: The final step involves the coupling of the piperidinyl derivative with furan-2-carboxylic acid or its derivatives using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as a pharmacophore in drug design.
- May exhibit biological activity such as antimicrobial or anticancer properties.
Industry:
- Potential applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological activity being studied, such as inhibition of a particular enzyme or binding to a receptor.
Comparison with Similar Compounds
(4-(4-Chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone: Similar in having a piperidine or piperazine ring and a chloropyridine moiety.
(4-(3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone: Similar structure but with different substitution patterns on the pyridine ring.
Uniqueness:
- The combination of the chloropyridine, piperidine, and furan groups in (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone provides a unique scaffold for chemical modifications.
- Its specific substitution pattern may confer distinct reactivity and biological activity compared to similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c16-12-10-17-6-3-13(12)21-11-4-7-18(8-5-11)15(19)14-2-1-9-20-14/h1-3,6,9-11H,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCPDARLMVVZEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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